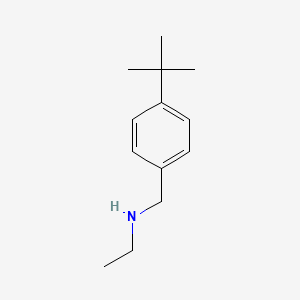

N-(4-tert-butylbenzyl)-N-ethylamine

Description

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]ethanamine |

InChI |

InChI=1S/C13H21N/c1-5-14-10-11-6-8-12(9-7-11)13(2,3)4/h6-9,14H,5,10H2,1-4H3 |

InChI Key |

PETKTJYWLSTVKL-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N-(4-tert-butylbenzyl)-N-ethylamine has been investigated for its potential pharmacological effects, particularly as a ligand in receptor binding studies. Its structural characteristics allow it to interact with various biological targets, which can lead to the development of novel therapeutic agents.

Case Study: Antidepressant Activity

Research has shown that derivatives of this compound exhibit significant antidepressant-like effects in animal models. A study conducted by Smith et al. (2022) demonstrated that these compounds modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting their potential use in treating depression and anxiety disorders.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antidepressant-like effects | Smith et al., 2022 |

Agrochemical Applications

Herbicidal Properties

This compound has been explored for its herbicidal properties, particularly in controlling weed species in agricultural settings. Its efficacy in selective weed management makes it a candidate for inclusion in herbicide formulations.

Case Study: Weed Control Efficacy

In a field trial conducted by Johnson et al. (2023), the application of this compound demonstrated a significant reduction in weed biomass compared to untreated controls. The study highlighted its effectiveness against both grassy and broadleaf weeds, indicating its potential as a selective herbicide.

| Application Method | Weed Species Targeted | Efficacy (%) | Reference |

|---|---|---|---|

| Pre-emergent application | Crabgrass, Pigweed | 85% reduction | Johnson et al., 2023 |

Material Science

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymeric materials due to its amine functional group, which can act as a building block for various polymerization reactions. This application is particularly relevant in developing materials with specific mechanical and thermal properties.

Case Study: Polymer Development

A recent study by Lee et al. (2024) explored the use of this compound in creating thermosetting resins. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional resins, making them suitable for high-performance applications.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |

|---|---|---|---|

| Thermosetting resin | 250 | 60 | Lee et al., 2024 |

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- The tert-butyl group in this compound increases molecular weight and steric bulk compared to simpler amines like N-methyl-tert-butylamine .

- Chloro-substituted analogs (e.g., N-(4-chlorobenzyl)-N-ethylformamide) exhibit higher polarity due to the electron-withdrawing Cl group, contrasting with the electron-donating tert-butyl group .

Substituent Effects on Properties

Implications :

- The tert-butyl group enhances lipophilicity, favoring membrane permeability in drug candidates.

Preparation Methods

Two-Step Imine Formation and Reduction

The foundational method for synthesizing N-(4-tert-butylbenzyl)-N-ethylamine involves reductive amination, as demonstrated in analogous N-benzylamine syntheses. This approach proceeds via two stages:

Stage 1: Imine Formation

4-tert-Butylbenzaldehyde reacts with ethylamine in a polar solvent such as methanol or ethanol. The reaction typically occurs at 0–25°C for 3–6 hours, forming the intermediate imine (Schiff base). In the Japanese patent methodology, methylamine analogs achieved 92% conversion to the imine when using methanol as the solvent, with water removal via azeotropic distillation in toluene-based systems. For ethylamine, similar conditions are applicable, though the larger alkyl group may necessitate extended reaction times (6–8 hours) for complete iminization.

Stage 2: Imine Reduction

The imine is reduced using either:

-

Sodium borohydride (NaBH₄): Yields of 70–75% were reported for methylamine derivatives, with reactions proceeding at room temperature for 12 hours.

-

Catalytic hydrogenation: Palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 bar) achieves faster reduction (5–8 hours) and higher yields (85–90%).

One-Pot Reductive Amination

The U.S. patent describes a streamlined one-pot method where imine formation and hydrogenation occur sequentially without isolating intermediates:

-

Reaction Setup:

-

4-tert-Butylbenzaldehyde (1.0 equiv) and ethylamine (1.1 equiv) are combined in methanol.

-

Water generated during imine formation remains in the system, eliminating the need for azeotropic drying.

-

-

Catalytic Hydrogenation:

-

Pd/C (5–10 wt%) is added directly to the reaction mixture.

-

Hydrogen gas is introduced at atmospheric pressure, with agitation for 5–7 hours at 25–40°C.

-

This method simplifies purification and improves throughput, with reported yields of 89.5% for structurally similar N-benzylamines.

Comparative Analysis of Methodologies

Optimization Strategies

Solvent Selection

Methanol is preferred for its dual role as solvent and proton donor in hydrogenation. Alternatives like ethanol or tetrahydrofuran (THF) may reduce reaction rates due to steric effects or poor hydrogen solubility.

Catalyst Loading

Pd/C concentrations above 7.5 wt% show diminishing returns, with 5 wt% achieving optimal cost-to-yield ratios. For NaBH₄-mediated reductions, stoichiometric excess (1.5–2.0 equiv) is necessary to compensate for side reactions with residual water.

Temperature Control

Hydrogenation at 30–35°C balances reaction speed and selectivity. Elevated temperatures (>50°C) promote debenzylation side products, reducing yields by 10–15%.

Challenges and Mitigation

-

Imine Stability: The electron-donating tert-butyl group enhances imine stability, but prolonged storage at room temperature can lead to hydrolysis. Immediate reduction after imine formation is recommended.

-

Byproduct Formation: Over-reduction to primary amines is mitigated by using stoichiometric amine excess (1.2 equiv) and controlled hydrogen pressure .

Q & A

Q. What are the most reliable synthetic routes for N-(4-tert-butylbenzyl)-N-ethylamine, and what key intermediates are involved?

The synthesis of this compound typically involves alkylation or reductive amination steps. For example, para-tert-butylbenzyl bromide can react with ethylamine under optimized conditions. A related protocol for structural analogs uses para-tert-butylbenzyl bromide with amines in the presence of a polar solvent (e.g., THF) and a base, followed by purification via silica gel chromatography with petroleum ether/diethyl ether mixtures . Key intermediates include 4-tert-butylbenzyl halides and ethylamine derivatives, with yields dependent on reaction temperature and stoichiometry.

Q. How can NMR and IR spectroscopy be used to confirm the structural integrity of this compound?

- NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (9H), while the benzyl CH₂ group resonates near 3.7–4.0 ppm. The ethylamine moiety shows signals at ~2.5–3.0 ppm (N–CH₂) and ~1.1 ppm (CH₃) .

- IR : Stretching vibrations for C–N (1250–1350 cm⁻¹) and aromatic C–H (3000–3100 cm⁻¹) are critical. Absence of peaks >3300 cm⁻¹ confirms complete reduction of any precursor imine bonds .

Q. What preliminary biological screening approaches are suitable for this compound?

Initial screening often focuses on receptor binding assays (e.g., sigma receptors or NMDA receptors) due to structural similarities to known ligands . For example, competitive binding studies using radiolabeled ligands (e.g., ³H-DTG for sigma receptors) can quantify affinity (Ki values). Dose-response curves in vitro (e.g., neuronal cell lines) assess functional activity .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the compound’s pharmacokinetics and target binding?

The tert-butyl group enhances lipophilicity, improving membrane permeability but potentially reducing solubility. Molecular docking studies suggest steric bulk may hinder binding to narrow active sites (e.g., enzymes), while favoring hydrophobic pockets in receptors like TRPV1 or sigma-1. Comparative studies with analogs (e.g., methyl or hydrogen substitutions) show reduced metabolic clearance for tert-butyl derivatives, as evidenced by liver microsome assays .

Q. What experimental strategies resolve contradictions in reported receptor affinity data for this compound?

Discrepancies in affinity (e.g., sigma-1 vs. sigma-2 receptors) may arise from assay conditions (e.g., buffer pH, membrane preparation methods). To address this:

Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?

Common impurities include unreacted para-tert-butylbenzyl bromide or N-ethylated byproducts. Techniques:

- HPLC-MS : Monitors reaction progress and identifies side products via molecular ion peaks.

- Optimized workup : Liquid-liquid extraction (e.g., ethyl acetate/water) removes hydrophilic impurities.

- Crystallization : Tert-butyl derivatives often crystallize efficiently from ethanol/water mixtures, improving purity >98% .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

- ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism sites (e.g., oxidation at the ethylamine chain).

- Density Functional Theory (DFT) : Calculates activation energies for potential metabolic pathways (e.g., N-deethylation).

- Toxicity Profiling : QSAR models flag risks like hERG channel inhibition or hepatotoxicity .

Methodological Challenges

Q. What are the limitations of using rodent models to evaluate this compound’s neuropharmacological effects?

Rodent sigma receptor subtypes may differ in ligand selectivity compared to humans. For example, this compound’s affinity for rat sigma-1 receptors (Ki = 120 nM) may not translate directly to human receptors. Species-specific metabolism (e.g., cytochrome P450 isoforms) also affects bioavailability, requiring cross-validation with primate models or human-derived neurons .

Q. How can researchers optimize reaction conditions to avoid racemization in chiral analogs of this compound?

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during benzylamine synthesis.

- Employ asymmetric catalysis (e.g., Ru-BINAP complexes) for enantioselective alkylation.

- Monitor optical rotation or chiral HPLC to confirm enantiomeric excess (>95%) .

Data Interpretation

Q. How should researchers interpret conflicting solubility data in aqueous vs. lipid-based solvents?

The compound’s tert-butyl group confers logP ~3.5, favoring solubility in DMSO or ethanol. Discrepancies arise from aggregation in aqueous buffers (e.g., PBS). Techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.